Cyclopamine-KAAD specifically binds to Smoothened (Smo), a key signaling molecule in the Hh pathway. This binding disrupts Smo's function, leading to the inhibition of downstream signaling and the suppression of cell proliferation and survival. Studies have shown that Cyclopamine-KAAD effectively inhibits the growth and survival of various cancer cell lines, including those derived from esophageal, gastrointestinal, hepatic, and pancreatic cancers [, , ].
While Cyclopamine-KAAD shares its Hh signaling inhibition function with its parent compound, Cyclopamine, it offers several advantages:
Cyclopamine-KAAD is currently being investigated in preclinical studies for its potential as a cancer therapeutic agent. Here are some specific areas of research: